

Technical Guide: MK-8189, a Phosphodiesterase 10A Inhibitor

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Compound of Interest

Compound Name: MK-8970

Cat. No.: B1193234

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Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

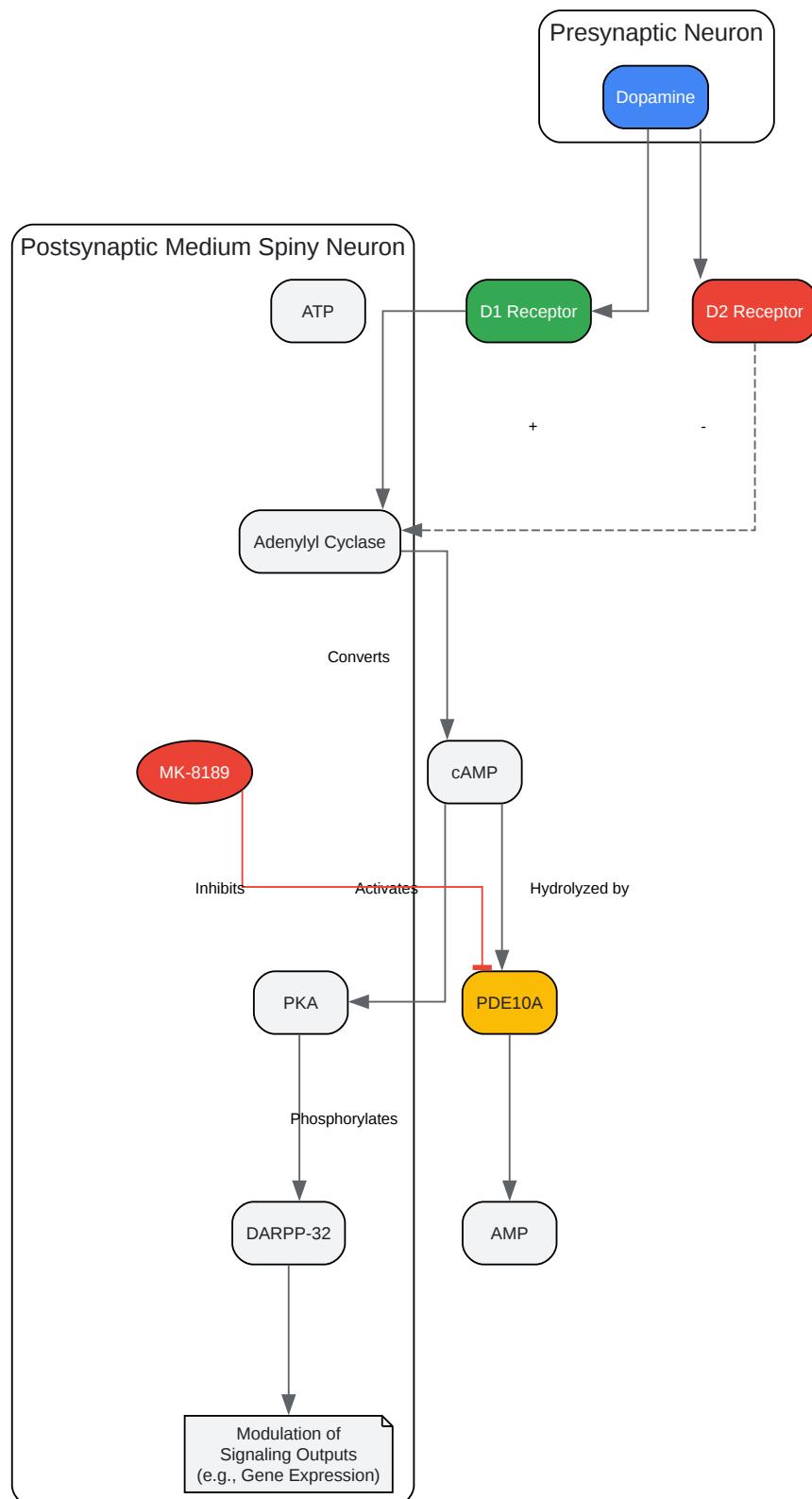
MK-8189 is a novel, orally administered small molecule that acts as a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[\[1\]](#)[\[2\]](#) PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in regulating motor function, motivation, and cognition.[\[1\]](#)

The primary function of PDE10A is to hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in intracellular signal transduction. By inhibiting PDE10A, MK-8189 prevents the breakdown of cAMP and cGMP, leading to their accumulation within striatal neurons.[\[3\]](#) This elevation of cyclic nucleotides mimics the downstream effects of dopamine D1 receptor agonism and D2 receptor antagonism, which is a well-established therapeutic principle in the treatment of psychosis.[\[3\]](#)

The proposed antipsychotic effect of MK-8189 is therefore attributed to its ability to modulate striatal signaling pathways, normalizing the dysfunctional neuronal activity associated with schizophrenia.[\[2\]](#)

Signaling Pathway

The mechanism of action of MK-8189 involves the modulation of key signaling cascades within striatal medium spiny neurons. The following diagram illustrates the central role of PDE10A inhibition.



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Figure 1: Simplified signaling pathway of MK-8189 action.

Preclinical Pharmacology

A series of preclinical studies in rodent and non-human primate models were conducted to establish the *in vivo* efficacy and target engagement of MK-8189.

Experimental Protocols

- PDE10A Enzyme Occupancy (EO): Target engagement was determined using positron emission tomography (PET) with the tracer [¹¹C]MK-8193 in rhesus monkeys and with [³H]MK-8193 in rats.[\[1\]](#)
- Conditioned Avoidance Responding (CAR) Assay: This behavioral model in rats is used to predict the antipsychotic potential of a compound. MK-8189's ability to decrease avoidance behavior was assessed.[\[1\]](#)
- Prepulse Inhibition (PPI) Deficit Model: An MK-801-induced deficit in PPI in rats was used as a model for sensorimotor gating deficits observed in schizophrenia. The reversal of this deficit by MK-8189 was measured.[\[1\]](#)
- Object Retrieval Task: A ketamine-induced deficit in object retrieval performance in rhesus monkeys was used to evaluate the impact of MK-8189 on cognitive symptoms.[\[1\]](#)

Quantitative Preclinical Data

The following table summarizes key quantitative findings from preclinical evaluations of MK-8189.

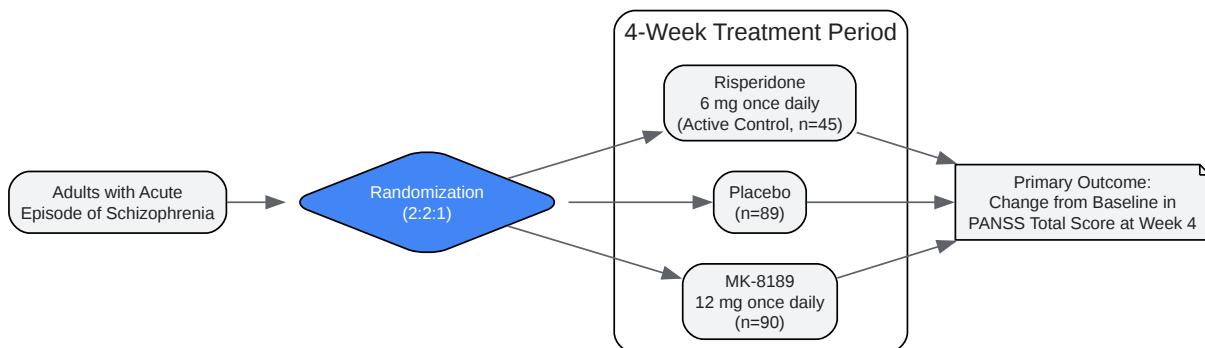
Parameter	Species	Model/Assay	Result	Reference
Enzyme Potency	-	PDE10A Enzyme Assay	Subnanomolar	[1]
Target Engagement	Rhesus Monkey	PET with $[^{11}\text{C}]$ MK-8193	~50% EO at 127 nM plasma concentration	[1]
Behavioral Efficacy	Rat	Conditioned Avoidance Responding	Significant decrease in avoidance at >~48% EO	[1]
Sensorimotor Gating	Rat	MK-801-induced PPI Deficit	Significant reversal at ~47% EO and higher	[1]
Cognitive Function	Rhesus Monkey	Ketamine-induced Object Retrieval Deficit	Significant attenuation at ~29% EO	[1]

Clinical Development

MK-8189 progressed to Phase 2 clinical trials for the treatment of an acute episode of schizophrenia.

Phase 2a Study Design

A randomized, double-blind, placebo- and active-controlled, multicenter inpatient trial was conducted to evaluate the efficacy and safety of MK-8189.[\[3\]](#)



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Figure 2: Workflow of the Phase 2a clinical trial for MK-8189.

Clinical Efficacy and Safety

The primary outcome of the Phase 2a trial was the change from baseline in the total score on the Positive and Negative Syndrome Scale (PANSS) after 4 weeks of treatment.

Treatment Arm	Change from Baseline in PANSS Total Score (vs. Placebo)	95% Confidence Interval	p-value
MK-8189 (12 mg)	-4.7	-9.8, 0.5	0.074
Risperidone (6 mg)	-7.3	-14.0, -0.6	0.033

- MK-8189 showed a trend towards improvement in the primary endpoint but did not reach statistical significance.[3]
- The active control, risperidone, was superior to placebo, demonstrating the validity of the trial design.[3]

- MK-8189 demonstrated a nominally significant effect on the PANSS positive subscale score compared to placebo (difference = -2.2, p = 0.011).[3]
- Adverse events leading to discontinuation were low for MK-8189 (<10%).[3] Mild and transient extrapyramidal symptoms were observed.[3]
- Notably, compared to placebo, MK-8189 was associated with a reduction in body weight, whereas risperidone led to weight gain.[3]

Summary and Future Directions

MK-8189 is a potent PDE10A inhibitor that modulates striatal signaling by increasing intracellular levels of cAMP and cGMP. Preclinical studies demonstrated robust target engagement and efficacy in models relevant to schizophrenia. While the Phase 2a clinical trial did not meet its primary endpoint, the results suggest that PDE10A inhibition may have antipsychotic effects, particularly on positive symptoms, and a favorable metabolic profile.[3] These findings warrant further investigation of PDE10A inhibitors for the treatment of schizophrenia.[3]

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